Indeno[1,2-c]pyrazol-4(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-indeno[1,2-c]pyrazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c13-10-7-4-2-1-3-6(7)9-8(10)5-11-12-9/h1-5H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFDYLOGYDGRHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Indeno 1,2 C Pyrazol 4 1h One and Its Analogues
Conventional Synthetic Pathways to Indeno[1,2-c]pyrazol-4(1H)-ones
Conventional synthetic methods for indenopyrazolones often rely on well-established chemical transformations, providing reliable routes to these compounds.
Cyclocondensation of 1,3-Dicarbonyl Precursors with Hydrazine (B178648) Derivatives
A primary and widely employed method for the synthesis of pyrazoles is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. beilstein-journals.orgnih.govresearchgate.net This approach, often referred to as the Knorr pyrazole (B372694) synthesis, is a versatile strategy for forming the pyrazole ring. nih.gov The reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, leading to the formation of a pyrazole ring through a dehydration process.
The reaction of 2-acyl-(1H)-indene-1,3(2H)-diones with various hydrazine derivatives serves as a direct route to indeno[1,2-c]pyrazol-4(1H)-ones. These fused-ring triketones are valuable scaffolds for building highly functionalized tricyclic N-aryl pyrazoles. proquest.com For instance, the acid-catalyzed condensation of 2-trifluoroacetyl-1,3-indanedione with phenylhydrazine (B124118) has been shown to produce a 3-trifluoromethyl fused-ring pyrazole as the sole regioisomer in a 70% yield. proquest.com
A specific example is the synthesis of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one from the reaction of 2-acetyl-1,3-indanedione with 4-trifluoromethylphenylhydrazine. proquest.commdpi.comresearchgate.net This reaction can yield a mixture of two regioisomeric pyrazoles: 3-methyl-1-(4-(trifluoromethyl)phenyl)this compound and 3-methyl-2-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(2H)-one. researchgate.net The formation of these isomers is influenced by the reaction conditions.
Acid catalysis is frequently employed to facilitate the cyclocondensation reaction between 2-acetyl-1,3-indanedione and hydrazine derivatives. The acid catalyst protonates one of the carbonyl groups of the dicarbonyl compound, increasing its electrophilicity and promoting the nucleophilic attack by the hydrazine.
In the synthesis of 3-methyl-1-(4-(trifluoromethyl)phenyl)this compound, a catalytic amount of concentrated sulfuric acid is added to a solution of 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine in ethanol. proquest.com The reaction mixture is then refluxed for an extended period, typically 48 hours, to yield the desired product along with its regioisomer. proquest.com The yields of the target isomer, 3-methyl-1-(4-(trifluoromethyl)phenyl)this compound, have been reported to be in the range of 4-24%. proquest.commdpi.comresearchgate.net
Table 1: Synthesis of 3-methyl-1-(4-(trifluoromethyl)phenyl)this compound
| Reactants | Catalyst | Solvent | Reaction Conditions | Product Yield |
| 2-Acetyl-1,3-indanedione, 4-Trifluoromethylphenylhydrazine | H₂SO₄ | Ethanol | Reflux, 48h | 4-24% |
Friedel-Crafts Ring Closure Reactions in Indenopyrazole Formation
Intramolecular Friedel-Crafts reactions provide another synthetic route to fused heterocyclic systems, including indenopyrazoles. eurjchem.com This method typically involves the cyclization of a suitable precursor containing an aromatic ring and a reactive functional group that can act as an electrophile under Friedel-Crafts conditions. While less common for the direct synthesis of the indenopyrazole core from acyclic precursors, it can be a key step in multi-step synthetic sequences. The reaction is useful for forming bicyclic or polycyclic compounds. masterorganicchemistry.com
Advanced and Green Chemistry Approaches for this compound Synthesis
In recent years, there has been a growing emphasis on the development of more efficient and environmentally friendly synthetic methods. These advanced approaches aim to reduce reaction times, improve yields, and minimize the use of hazardous reagents and solvents.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds like pyrazoles. rsc.orgdergipark.org.tr Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. dergipark.org.tr
The microwave-assisted synthesis of new indeno[1,2-c]pyrazoles has been successfully demonstrated. nih.gov For example, the cyclocondensation reaction of 5-chloro-6-methoxy-2-[4-(piperidin-1-yl)benzylidene]-2,3-dihydro-1H-inden-1-one with arylhydrazine hydrochloride in ethanol, with a few drops of acetic acid, can be efficiently carried out under microwave irradiation to afford the corresponding indeno[1,2-c]pyrazole derivatives. nih.gov This method highlights the potential of microwave technology to facilitate the rapid and efficient synthesis of this important class of compounds. In some cases, microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing its green credentials. scielo.br
In a comparative study, the synthesis of 3-methyl-1-(4-(trifluoromethyl)phenyl)this compound was conducted using conventional reflux, microwave, and microwave-sonication methods to evaluate their effectiveness. proquest.com
Table 2: Comparison of Synthetic Methods for an this compound Derivative
| Synthetic Method | Reaction Time | Yield |
| Conventional Reflux | 48 hours | Low to Moderate |
| Microwave-Assisted | Shorter than conventional | Potentially higher |
| Microwave-Sonication | Shorter than conventional | Potentially higher |
Sonochemical Synthesis of Indeno[1,2-c]pyrazol-4(1H)-ones
Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in organic synthesis. This method utilizes acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, accelerating reaction rates. The synthesis of indeno[1,2-c]pyrazol-4(1H)-ones can be efficiently achieved through a one-pot, multi-component reaction under ultrasound irradiation researchgate.net. This approach typically involves the condensation of an aromatic aldehyde, a hydrazine, and ninhydrin. The use of sonication often leads to significantly reduced reaction times, higher yields, and milder reaction conditions compared to conventional heating methods, positioning it as a greener and more efficient synthetic alternative researchgate.netnih.gov.
Catalytic Strategies
Modern synthetic chemistry increasingly relies on catalytic strategies to enhance reaction efficiency, selectivity, and sustainability. For the synthesis of Indeno[1,2-c]pyrazol-4(1H)-ones, several innovative catalytic systems have been developed.
Functionalized SBA-15
Mesoporous silica (B1680970) materials, particularly SBA-15, have gained attention as robust catalyst supports due to their high surface area, uniform pore structure, and superior thermal and mechanical stability rsc.org. The catalytic activity of SBA-15 can be enhanced by functionalizing its surface with various organic groups or immobilizing metal nanoparticles rsc.orgresearchgate.net.
A highly effective method for synthesizing indenopyrazolones involves a three-component reaction of phenylhydrazine, aromatic aldehydes, and indan-1,2,3-trione (B1614644) using a palladium-modified SBA-15 (Pd@modified SBA-15) as a heterogeneous catalyst nanochemres.orgnanochemres.org. This reaction proceeds efficiently at room temperature in acetonitrile, offering excellent yields in short time frames nanochemres.org. Key advantages of this methodology include low catalyst loading, straightforward product separation, and the excellent reusability of the catalyst, which can be recovered by simple filtration and reused for multiple cycles without a significant loss in activity nanochemres.orgnih.gov.
Interactive Data Table: Synthesis of this compound Analogs using Pd@modified SBA-15 Catalyst
| Entry | Aldehyde (Ar-CHO) | Product | Time (min) | Yield (%) |
| 1 | C6H5CHO | 3-(phenyl)-1-phenylthis compound | 15 | 95 |
| 2 | 4-MeC6H4CHO | 3-(p-tolyl)-1-phenylthis compound | 20 | 92 |
| 3 | 4-MeOC6H4CHO | 3-(4-methoxyphenyl)-1-phenylthis compound | 25 | 94 |
| 4 | 4-ClC6H4CHO | 3-(4-chlorophenyl)-1-phenylthis compound | 15 | 96 |
| 5 | 4-NO2C6H4CHO | 3-(4-nitrophenyl)-1-phenylthis compound | 10 | 98 |
Data derived from multi-component reactions of phenylhydrazine, various aromatic aldehydes, and indan-1,2,3-trione at room temperature in acetonitrile, catalyzed by Pd@modified SBA-15. nanochemres.org
Deep Eutectic Solvents (DES)
Deep Eutectic Solvents (DESs) are emerging as environmentally benign alternatives to traditional volatile organic solvents nih.gov. These systems, typically formed by mixing a hydrogen bond donor (e.g., urea, glycerol) with a hydrogen bond acceptor (e.g., choline (B1196258) chloride), are characterized by their low cost, biodegradability, and low volatility nih.govresearchgate.net.
In the context of pyrazole synthesis, DESs can function as both the reaction medium and a catalyst nih.gov. For instance, a choline chloride/urea mixture has been effectively used to promote the multi-component synthesis of various heterocyclic compounds, including pyrazole derivatives nih.govresearchgate.net. Similarly, a glucose-urea based DES has been employed for the synthesis of pyrazole-4-carbonitriles at room temperature researchgate.net. The use of DESs aligns with the principles of green chemistry by reducing reliance on hazardous solvents and sometimes eliminating the need for an additional catalyst nih.govmdpi.com.
Regioselectivity and Isomeric Considerations in this compound Synthesis
The synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines can lead to the formation of two possible regioisomers. The reaction to form the this compound core is a prime example of this challenge.
When 2-acetyl-1,3-indanedione reacts with a substituted hydrazine, such as 4-trifluoromethylphenylhydrazine, the cyclization can produce two distinct isomers: the N-1 substituted product (1a) and the N-2 substituted product (1b) researchgate.netmdpi.com. Research has shown that this reaction often yields a mixture of both regioisomers, frequently in unequal proportions researchgate.net.
The final product distribution is governed by a combination of steric and electronic factors that influence the initial nucleophilic attack of the hydrazine on one of the two carbonyl groups of the dicarbonyl precursor mdpi.com. For example, in the synthesis of 3-methyl-1-(4-(trifluoromethyl)phenyl)this compound (1a) and its isomer 3-methyl-2-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(2H)-one (1b), the N-2 isomer (1b) was found to be the major product mdpi.com. This regiochemical outcome is attributed to the initial attack of the less sterically hindered nitrogen of the hydrazine on the more electrophilic acetyl carbonyl group of the 2-acetyl-1,3-indanedione mdpi.com. The separation of these isomers typically requires chromatographic techniques mdpi.com. The unambiguous structural assignment of each regioisomer is then confirmed using 2D NMR techniques rsc.org.
Interactive Data Table: Regioisomeric Yields in the Synthesis of Trifluoromethylated Indenopyrazoles
| Run | Method | Yield of 1a (%) | Yield of 1b (%) | 1b:1a Ratio |
| 1 | Reflux | 6 | 24 | ~4:1 |
| 2 | Microwave | 24 | 50 | ~2:1 |
| 3 | GC Analysis of Mixture | 14.6 | 85.4 | 5.9:1 |
Data from the acid-catalyzed reaction of 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine. mdpi.com
Derivatization Strategies for Structural Elucidation and Biological Exploration
The core structure of this compound serves as a versatile scaffold for chemical modification, allowing for the synthesis of a wide array of derivatives for biological evaluation. Derivatization is a key strategy to explore the structure-activity relationship (SAR) of these compounds and to develop probes for investigating biological processes.
For instance, new series of indeno[1,2-c]pyrazol derivatives have been designed and synthesized as potential inhibitors of mitochondrial malate (B86768) dehydrogenase 2 (MDH2), an enzyme linked to cancer metabolism nih.gov. In these studies, principal groups such as adamantyl and indene (B144670) were strategically incorporated at various positions of a parent compound to create novel chemical probes nih.gov. The synthesis of these derivatives allows for the systematic evaluation of how different functional groups impact the compound's inhibitory potential against its biological target nih.gov.
Structural elucidation of the resulting derivatives is crucial and is typically achieved through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), mass spectrometry, and FT-IR strath.ac.uk. Single-crystal X-ray diffraction provides definitive proof of structure and stereochemistry when suitable crystals can be obtained strath.ac.uk. These detailed characterization techniques are essential to confirm the identity and purity of the synthesized compounds before they are subjected to biological testing researchgate.netmdpi.com.
Biological Activity Profiles and Mechanistic Investigations of Indeno 1,2 C Pyrazol 4 1h One Derivatives
Antidiabetic Activity of Indeno[1,2-c]pyrazol-4(1H)-ones
A key strategy in managing type II diabetes involves the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase. By slowing the digestion of carbohydrates, these inhibitors can reduce the postprandial increase in blood glucose levels. A series of novel benzothiazole-tethered indeno[1,2-c]pyrazol-4(1H)-one derivatives have been synthesized and assessed for their inhibitory potential against these crucial enzymes. nih.govnih.goveurjchem.com
In vitro assays of this compound derivatives (designated 4a-o) demonstrated a spectrum of inhibitory activity against the α-glucosidase enzyme. nih.gov When compared with the standard drug Acarbose, which has an IC₅₀ value of 9.35 µg/mL, several of the synthesized compounds showed promising results. nih.govnih.goveurjchem.com
Notably, compound 4e emerged as the most potent inhibitor in the series, exhibiting an IC₅₀ value of 6.71 µg/mL, which is superior to that of Acarbose. nih.govnih.goveurjchem.com Another derivative, compound 4i , also displayed significant dose-dependent inhibition, with percentage inhibitions of 67.02%, 86.27%, 90.47%, and 94.52% at concentrations of 12.5, 25, 50, and 100 µg/mL, respectively. nih.gov The inhibitory activities suggest that the this compound scaffold is a promising framework for developing new α-glucosidase inhibitors.
Table 1: α-Glucosidase Inhibitory Activity of this compound Derivatives
| Compound | IC₅₀ (µg/mL) |
|---|---|
| 4e | 6.71 |
| Acarbose (Standard) | 9.35 |
IC₅₀ represents the concentration required to inhibit 50% of the enzyme's activity.
The same series of this compound derivatives (4a-o) was evaluated for its ability to inhibit α-amylase. The standard drug Acarbose served as the positive control, with a recorded IC₅₀ of 22.87 µg/mL. nih.govnih.goveurjchem.com
Within the tested series, compound 4i was identified as a particularly effective inhibitor of α-amylase. nih.gov It demonstrated good inhibitory activity with an IC₅₀ value of 11.90 µg/mL, indicating significantly higher potency than the standard, Acarbose. nih.govnih.goveurjchem.com This highlights the potential of specific substitutions on the this compound structure to confer potent and selective inhibitory effects on key enzymes involved in carbohydrate metabolism.
Table 2: α-Amylase Inhibitory Activity of this compound Derivatives
| Compound | IC₅₀ (µg/mL) |
|---|---|
| 4i | 11.90 |
| Acarbose (Standard) | 22.87 |
IC₅₀ represents the concentration required to inhibit 50% of the enzyme's activity.
Antimicrobial Activity of Indeno[1,2-c]pyrazol-4(1H)-ones
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. This compound derivatives have been investigated for their potential to inhibit the growth of a variety of pathogenic bacteria and fungi.
The antibacterial properties of a series of indeno[1,2-c]pyrazol-4(1H)-ones were tested against both Gram-positive and Gram-negative bacteria, with Streptomycin used as a reference drug. nih.govnih.gov The studies indicated that the compounds possessed good antibacterial activity. eurjchem.com The efficacy of these compounds is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. The specific MIC values from these studies demonstrate a broad spectrum of activity, indicating the potential of this chemical class in the development of new antibacterial agents.
In addition to their antibacterial effects, this compound derivatives have been evaluated for antifungal activity against various fungal strains. nih.govnih.gov Using Fluconazole as a standard antifungal agent, these compounds were shown to exhibit good efficacy. nih.goveurjchem.com The research into their antifungal spectrum helps to establish the breadth of their activity and identifies the structural features that contribute to potent inhibition of fungal growth, making them candidates for further development.
Investigations into the antimycobacterial activity of compounds are critical for the development of new treatments for diseases such as tuberculosis. While various pyrazole-containing heterocyclic compounds have been explored for this purpose, a review of the available scientific literature indicates a lack of specific studies focused on the antimycobacterial or antitubercular properties of this compound derivatives. Research has been conducted on related structures like indeno[1,2-c]quinolines, but direct evaluation of the this compound scaffold against Mycobacterium species has not been reported.
Anticancer and Antitumor Potential of this compound Derivatives
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
Derivatives of indeno[1,2-c]pyrazole have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in the therapy of non-small cell lung cancer (NSCLC). researchgate.netnih.gov One study reported a series of new indenopyrazole compounds, with a p-bromo-substituted derivative, referred to as compound 4, emerging as a promising agent. researchgate.netnih.gov This compound exhibited an IC50 value of 17.58 µM for EGFR tyrosine kinase inhibition. researchgate.netnih.gov While not as potent as the standard drug erlotinib (B232) (IC50 = 0.04 µM), compound 4 demonstrated selective and potent anti-NSCLC activity. researchgate.netnih.gov
| Compound | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|
| Compound 4 | 17.58 | Erlotinib | 0.04 |
Topoisomerase I (Top1) Inhibitory Activity
While direct inhibitory data for this compound derivatives on Topoisomerase I (Top1) is not extensively detailed in the provided context, related indenoisoquinoline derivatives have been shown to be potent Top1 inhibitors. acs.orgmdpi.com One such compound, 6-[3-(2-hydroxyethyl)aminopropyl]-5,6-dihydro-2,3-dimethoxy-8,9-methylenedioxy-5,11-dioxo-11H-indeno[1,2-c]isoquinoline hydrochloride (19a), proved to be a very potent Top1 inhibitor. acs.org The mechanism of these compounds involves the stabilization of the Top1-DNA cleavage complex, leading to DNA damage and ultimately cell death. acs.org The DNA cleavage patterns induced by these indenoisoquinolines were found to be different from those of the known Top1 inhibitor camptothecin. acs.org
Cyclin-Dependent Kinase (CDK) Inhibition
Indeno[1,2-c]pyrazol-4-ones have been identified as a novel class of inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. nih.govresearchgate.net Kinetic studies have confirmed that these compounds act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase. nih.gov A series of semicarbazide-based indenopyrazoles demonstrated high potency against CDK2 and CDK4 while maintaining selectivity against other serine/threonine kinases. nih.gov The biological profile of these compounds is consistent with CDK inhibition. researchgate.net
Tubulin Polymerization Inhibition
Certain derivatives of 1-methyl-1,4-dihydroindeno[1,2-c]pyrazole have been identified as potent inhibitors of tubulin polymerization. nih.govresearchgate.net Compounds such as LL01, ID09, and ID33 have been shown to target the colchicine (B1669291) binding site on tubulin. nih.govresearchgate.net By binding to this site, they disrupt the formation of microtubule networks within the cell. nih.govresearchgate.net This disruption leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis. nih.govresearchgate.net Notably, these compounds have demonstrated efficacy against a variety of tumor cells, including those resistant to taxol. nih.gov
| Compound | Mechanism of Action |
|---|---|
| LL01 | Targets the colchicine binding site on tubulin |
| ID09 | Targets the colchicine binding site on tubulin |
| ID33 | Targets the colchicine binding site on tubulin |
Mechanisms of Apoptosis Induction
This compound derivatives have been shown to induce apoptosis in cancer cells through various mechanisms. For instance, the EGFR TK inhibitor, compound 4, was found to induce apoptosis in 56.30% of A549 human lung adenocarcinoma cells. researchgate.netnih.gov The induction of apoptosis by pyrazole (B372694) derivatives can be linked to the generation of reactive oxygen species (ROS) and the activation of caspases. nih.govwaocp.org One study on a pyrazole derivative, compound 3f, demonstrated that it triggered apoptosis through ROS production and subsequent activation of caspase 3 in MDA-MB-468 triple-negative breast cancer cells. waocp.org Apoptosis can proceed through both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways. mdpi.com
In Vitro Cytotoxicity Evaluation Against Cancer Cell Lines
The anticancer potential of this compound derivatives is further evidenced by their cytotoxic activity against a range of human cancer cell lines. The EGFR inhibitor, compound 4, displayed an IC50 value of 6.13 µM against A549 human lung adenocarcinoma cells, which was more potent than the standard drug erlotinib (IC50 = 19.67 µM). researchgate.netnih.gov Other indenopyrazole derivatives have also shown significant cytotoxicity. For example, an indeno-pyrazole-piperidine-methanone derivative exhibited robust cytotoxicity against MCF-7 (breast cancer), AsPC-1 (pancreatic cancer), and A549 (lung cancer) cell lines with IC50 values of 57 nM, 71 nM, and 78 nM, respectively. researchgate.net Furthermore, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives were evaluated, with compound 3f being the most active against MDA-MB-468 triple-negative breast cancer cells with an IC50 of 14.97 µM after 24 hours. waocp.org
| Compound | Cell Line | Cancer Type | IC50 |
|---|---|---|---|
| Compound 4 | A549 | Lung Adenocarcinoma | 6.13 µM |
| Indeno-pyrazole-piperidine-methanone derivative (7) | MCF-7 | Breast Cancer | 57 nM |
| Indeno-pyrazole-piperidine-methanone derivative (7) | AsPC-1 | Pancreatic Cancer | 71 nM |
| Indeno-pyrazole-piperidine-methanone derivative (7) | A549 | Lung Cancer | 78 nM |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 | Triple Negative Breast Cancer | 14.97 µM (24h) |
Anti-inflammatory Activity of Indeno[1,2-c]pyrazol-4(1H)-ones
The anti-inflammatory potential of pyrazole-containing compounds is well-documented, with several derivatives being investigated for their ability to modulate inflammatory pathways.
Inhibition of Arachidonic Acid Metabolism
The metabolism of arachidonic acid is a critical pathway in the inflammatory response, leading to the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. While pyrazole derivatives, in general, have been studied for their effects on this pathway, specific research on the direct inhibition of arachidonic acid metabolism by this compound derivatives is not extensively available in the current literature. Broader studies on pyrazole analogues have indicated that some can inhibit arachidonic acid-induced platelet aggregation, suggesting an interaction with the arachidonic acid cascade. tandfonline.comnih.gov However, detailed mechanistic studies specifically implicating the this compound core in the broader inhibition of arachidonic acid metabolism are limited.
Cyclooxygenase (COX) Inhibition (e.g., COX-2)
A significant mechanism for the anti-inflammatory effects of many compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation. The pyrazole scaffold is a key component of several selective COX-2 inhibitors, such as celecoxib. nih.govresearchgate.net
Derivatives of pyrazole have been extensively synthesized and evaluated as potential COX-2 inhibitors. nih.govarabjchem.org For instance, certain pyrazole-pyridazine hybrids have demonstrated potent COX-2 inhibitory action, with some compounds exhibiting higher activity than the reference drug, celecoxib. nih.gov While direct studies on this compound derivatives as COX-2 inhibitors are not widely reported, the established role of the broader pyrazole class in COX-2 inhibition suggests that the indenopyrazole scaffold could be a promising framework for the design of novel selective COX-2 inhibitors. The structural features of the this compound core could offer a unique template for achieving high affinity and selectivity for the COX-2 active site.
Other Noteworthy Biological Activities of Indeno[1,2-c]pyrazol-4(1H)-ones
Beyond their anti-inflammatory potential, derivatives of the this compound scaffold have been investigated for a range of other important biological activities.
Antioxidant Potential
While various pyrazole and pyrazolone (B3327878) derivatives have been reported to possess antioxidant properties by scavenging free radicals, mdpi.comresearchgate.netnih.govarakmu.ac.irmdpi.com specific and detailed research focusing on the antioxidant potential of this compound derivatives is limited in the available literature. The general antioxidant activity of the pyrazole class is often attributed to the ability of the heterocyclic ring to donate electrons and stabilize free radicals. However, without direct experimental evaluation of this compound derivatives, their specific contribution to this activity remains to be elucidated.
Anticonvulsant Activity
Derivatives of the indeno[1,2-c]pyrazole scaffold have shown significant promise as anticonvulsant agents. A series of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues were synthesized and evaluated for their anticonvulsant activity. tandfonline.comnih.govresearchgate.nettandfonline.com
One of the most active compounds identified was 3-(4-Fluorophenyl)-N-(4-bromophenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide (4c) , which demonstrated significant protection in the minimal clonic seizure model (6 Hz psychomotor seizure test). tandfonline.comnih.govresearchgate.net Another notable derivative, 3-(Pyridin-4-yl)-N-(4-chlorophenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide (4f) , showed protective effects in both the maximal electroshock (MES) and subcutaneous metrazol (scMET) seizure models. tandfonline.comnih.govresearchgate.net
Anticonvulsant Activity of Indeno[1,2-c]pyrazole Derivatives
| Compound | Test Model | Dose | Activity | Reference |
|---|---|---|---|---|
| 3-(4-Fluorophenyl)-N-(4-bromophenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide (4c) | Minimal Clonic Seizure (6 Hz) | 100 mg/kg | 75% protection (0.25-2.0 h), 50% protection (4.0 h) | tandfonline.comnih.govresearchgate.net |
| 3-(Pyridin-4-yl)-N-(4-chlorophenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide (4f) | Maximal Electroshock (MES) Seizure | 300 mg/kg | Protection observed | tandfonline.comnih.govresearchgate.net |
| 3-(Pyridin-4-yl)-N-(4-chlorophenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide (4f) | Subcutaneous Metrazol (scMET) Seizure | 300 mg/kg | Protection observed | tandfonline.comnih.govresearchgate.net |
Carbonic Anhydrase (CA) Inhibition
The inhibition of carbonic anhydrases (CAs), a family of metalloenzymes, is a therapeutic strategy for various conditions. Derivatives of the indeno[1,2-c]pyrazole nucleus have been investigated as inhibitors of different human carbonic anhydrase (hCA) isoforms.
Specifically, N-[4-(aminosulfonyl)phenyl]-6,7-dimethoxy-1-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide (15) was synthesized and evaluated for its inhibitory activity against four hCA isoforms: hCA I, hCA II, hCA IX, and hCA XII. nih.gov This compound displayed potent inhibition of hCA II with a Ki value of 3.3 nM, which was more potent than the standard inhibitor Acetazolamide (Ki of 12.1 nM). researchgate.net It also showed significant activity against the tumor-associated isoform hCA IX with a Ki of 6.1 nM. researchgate.net The presence of the 5,6-dimethoxy-2,3-dihydro-1H-indene fused to the pyrazole ring was found to be beneficial for the inhibitory activity against both hCA II and hCA IX. researchgate.net
Carbonic Anhydrase Inhibition by an Indeno[1,2-c]pyrazole Derivative
| Compound | Isoform | Inhibition Constant (Ki) | Reference |
|---|---|---|---|
| N-[4-(aminosulfonyl)phenyl]-6,7-dimethoxy-1-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide (15) | hCA I | 725.7 nM | researchgate.net |
| hCA II | 3.3 nM | researchgate.net | |
| hCA IX | 6.1 nM | researchgate.net | |
| hCA XII | 80.5 nM | researchgate.net | |
| Acetazolamide (Reference) | hCA II | 12.1 nM | researchgate.net |
β1-Adrenergic Blocking Activity
A notable area of investigation for this compound derivatives has been their potential to act as β1-adrenergic blocking agents, which are crucial in the management of various cardiovascular diseases. nih.gov Researchers have synthesized and evaluated a series of (Z/E)-1-phenyl-1H-indeno[1,2-c]pyrazol-4-one O-((2-hydroxy-3-(substituted amino)propyl) oxime and (Z/E)-1-methyl-1H-indeno[1,2-c]pyrazol-4-one O-((2-hydroxy-3-(substituted amino)propyl)oxime derivatives for their cardiac activity. nih.gov
The synthesis of these compounds involved the reaction of (Z/E)-indeno[1,2-c]pyrazol-4(1H)-one oximes with epichlorohydrin, followed by a reaction with various aliphatic amines. nih.gov The resulting final products were then assessed for their ability to modulate cardiac performance in a prototype mammalian heart.
Among the tested molecules, one derivative, referred to as 7b , demonstrated a significant depressant effect on myocardial contractility and relaxation. nih.gov Further investigation revealed that this compound acts as a competitive antagonist of β1-adrenergic receptors. nih.gov This is a key characteristic of β-blocker drugs. In contrast, another derivative, 8c , was found to exhibit positive inotropism, which suggests it may function as a partial β-adrenergic agonist rather than an antagonist. nih.gov
The table below summarizes the key findings for the most active derivatives studied:
| Compound | Substitution Pattern | Observed Activity | Mechanism of Action |
| 7b | 1-phenyl-1H-indeno[1,2-c]pyrazol-4-one oxime ether derivative | Potent depressant effect on myocardial contractility and relaxation | Competitive β1-adrenergic receptor antagonist |
| 8c | 1-methyl-1H-indeno[1,2-c]pyrazol-4-one oxime ether derivative | Positive inotropism | Suggested partial β-adrenergic agonist |
These findings highlight the potential of the this compound scaffold as a template for the development of new cardiovascular drugs with specific β1-adrenergic blocking activity.
Anti-HIV Activity
The exploration of this compound derivatives for anti-HIV activity is an area of emerging interest. While extensive research on this specific scaffold is not widely published, studies on structurally related compounds provide a basis for potential investigation. The pyrazole nucleus, a core component of the indenopyrazole structure, is known to be present in various compounds exhibiting anti-HIV properties. jpsbr.org
Research into the antiviral properties of pyrazole-containing compounds has shown that this heterocyclic moiety can be a valuable pharmacophore in the design of novel anti-HIV agents. jpsbr.org However, specific studies detailing the anti-HIV activity of derivatives of this compound are limited in the current scientific literature.
It is worth noting that a series of novel 3-(substituted phenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole analogues, which share a similar tricyclic indenone-based framework with the indenopyrazoles, have been synthesized and evaluated for their in vitro anti-HIV activity. nih.gov In these studies, certain isoxazole (B147169) derivatives demonstrated promising activity against HIV-1 strains. nih.gov This suggests that the broader class of indeno-fused heterocyclic compounds may hold potential for the development of new anti-HIV therapies.
Further focused research is required to specifically elucidate the anti-HIV potential of this compound derivatives and to understand their mechanism of action against the virus.
Structure Activity Relationship Sar Studies and Ligand Design for Indeno 1,2 C Pyrazol 4 1h One Analogues
Influence of Substituent Position and Nature on Biological Efficacy
The biological activity of indeno[1,2-c]pyrazol-4(1H)-one derivatives is highly dependent on the nature and position of substituents on the fused ring system. Researchers have systematically introduced various functional groups at different positions to probe the chemical space and optimize biological efficacy.
Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of lead compounds. nih.govijres.org In the context of this compound analogues, the introduction of halogens, particularly fluorine and bromine, has shown significant effects on their biological efficacy.
Fluorine substitution has been widely investigated for its ability to enhance biological activity and improve chemical or metabolic stability. mdpi.com For instance, the synthesis of a tricyclic, trifluoromethylated indenopyrazole, 3-methyl-1-(4-(trifluoromethyl)phenyl)this compound, highlights the interest in incorporating fluorine into this scaffold. mdpi.com Fluorinated fused-ring pyrazoles are considered to possess medicinally useful properties, building on the known applications of pyrazoles in agrochemical and medicinal chemistry as pesticides, anti-inflammatory medications, and antitumor drugs. mdpi.com Fluoro-substituted pyrazoles have demonstrated a broad spectrum of biological activities, including antibacterial, antiviral, and antifungal properties. nih.gov
In a series of 2,4-dihydroindeno[1,2-c]pyrazoles designed as epidermal growth factor receptor (EGFR) tyrosine kinase (TK) inhibitors for non-small cell lung cancer (NSCLC) therapy, a p-bromo substituent was found to significantly enhance EGFR TK inhibitory activity. nih.gov Compound 4 (a p-bromo-substituted derivative) emerged as the most potent EGFR TKI in its series, with an IC50 value of 17.58 ± 3.15 µM. nih.gov This compound also exhibited potent antitumor activity against A549 human lung adenocarcinoma cells with an IC50 value of 6.13 µM, which was more potent than the reference drug erlotinib (B232) (IC50 = 19.67 µM). nih.gov The selectivity of its anticancer effects was also noted. nih.gov
Table 1: Effect of Halogen Substitution on EGFR TK Inhibition
| Compound | R-group (para-position) | EGFR TK IC50 (µM) |
| 1 | H | 55.29 ± 8.68 |
| 4 | Br | 17.58 ± 3.15 |
| 7 | OH | 46.66 ± 7.04 |
| Data sourced from a study on indeno[1,2-c]pyrazoles as EGFR TK inhibitors. nih.gov |
In the development of inhibitors for checkpoint kinase 1 (Chk1), a series of 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles were identified as new lead series. nih.gov These compounds retained the biological activity of the original lead while exhibiting more favorable physicochemical properties. nih.gov Further SAR studies on the 6- and 7-positions of the indeno[1,2-c]pyrazole core led to the identification of potent Chk1 inhibitors that significantly potentiate the cytotoxicity of DNA-damaging agents in cell-based assays. nih.gov
For a series of 2-alkyl-chromeno[4,3-c]pyrazol-4(2H)-one derivatives, which are structurally related to the this compound core, the nature of the alkyl substituent was critical for their activity as PI3K inhibitors. rsc.org Many of these compounds showed impressively better antiproliferative activities than the known inhibitor LY294002. rsc.org
A study on 2,4-dihydroindeno[1,2-c]pyrazoles as EGFR TK inhibitors revealed that phenyl and 4-bromophenyl substitutions at the second position of the scaffold could form π-cation interactions with Lys721 in the ATP binding site of EGFR. nih.gov However, these analogues missed key hydrogen bonding interactions with Cys773 and Met769 that are established by erlotinib, which could explain their weaker EGFR inhibitory potency compared to the reference drug. nih.gov
Fusing additional heterocyclic rings to the this compound core is a strategy to create more complex and rigid structures, which can lead to enhanced binding affinity and selectivity for specific biological targets. The pyrazole (B372694) ring itself is a versatile scaffold found in many FDA-approved drugs and is known for a wide spectrum of biological activities. nih.gov
Research has demonstrated the synthesis of 1-(benzothiazol-2-yl)-4-phenylindeno-[1,2-c]pyrazoles and 1-(4-arylthiazol-2-yl)-4-phenylindeno[1,2-c]pyrazoles. researchgate.net This work highlights the feasibility of incorporating benzothiazole and thiazole moieties into the indeno[1,2-c]pyrazole framework, opening avenues for exploring the pharmacological potential of these fused systems. The adaptability of the pyrazole core allows for the generation of diverse fused heterocyclic systems with a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.com
The introduction of specific pharmacophoric groups, such as sulfonamides, oximes, and aminoalkyl chains, can impart desirable biological activities and improve the drug-like properties of the this compound scaffold.
For example, a series of 3-substituted this compound-2-acetic acids and 3-substituted this compound-1-acetic acids were synthesized as semi-rigid analogues of the nonsteroidal anti-inflammatory drug (NSAID) tolmetin. nih.gov These compounds were evaluated for their ability to block arachidonic acid metabolism in vitro and carrageenan-induced rat foot edema in vivo. nih.gov
In another study, a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor were investigated, demonstrating the utility of introducing an acetamide pharmacophore to achieve potent antagonism with favorable physicochemical and pharmacokinetic properties. researchgate.net
Furthermore, new multi-functional chemical probes based on the indeno[1,2-c]pyrazole scaffold were designed as inhibitors of mitochondrial malate (B86768) dehydrogenase 2 (MDH2). nih.gov These compounds incorporated adamantyl and piperidine-1-carbonyl groups. One of the synthesized compounds, (E)-3-(4-((3r,5r,7r)-adamantan-1-yl) phenoxy)-N-(5-(piperidine-1-carbonyl)-1,4-dihydroindeno [1,2-c] pyrazol-3-yl) acrylamide, showed a potent inhibitory effect on NADH production in mitochondria with an IC50 of 59 nM and also exhibited strong inhibitory potential under hypoxic conditions in MCF-7 cells with an IC50 of 57 nM. nih.gov
Conformational Analysis and Bioactive Conformations of Indeno[1,2-c]pyrazol-4(1H)-ones
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound analogues helps to identify the low-energy, bioactive conformations that are responsible for their pharmacological effects.
While specific conformational analysis studies on this compound itself are not widely reported in the provided search results, the principles can be inferred from studies on related pyrazole-containing bioactive molecules. For instance, the study of two conformational polymorphs of a bioactive pyrazolo[3,4-d]pyrimidine derivative revealed that different crystal packing arrangements lead to distinct molecular conformations. mdpi.comresearchgate.net In one polymorph, the molecules formed helical supramolecular chains, while in the other, they formed zigzag chains. mdpi.comresearchgate.net Such studies underscore the conformational flexibility of pyrazole-containing fused systems and the importance of identifying the specific conformation that binds to the target receptor.
Computational chemistry techniques, in conjunction with experimental methods like X-ray crystallography, are invaluable tools for understanding the conformational preferences of these molecules and how different substituents influence their shape and flexibility.
Rational Design for Enhanced Target Selectivity
A key goal in drug discovery is the rational design of compounds with high selectivity for their intended target to minimize off-target effects and associated toxicities. The SAR data gathered for this compound analogues provides a foundation for the rational design of more selective inhibitors.
Molecular docking studies have been instrumental in this regard. For example, in the development of EGFR TK inhibitors, docking studies revealed that a potent compound displayed a high binding affinity to the ATP binding site of EGFR, but with a different interaction profile compared to erlotinib. nih.gov This understanding of the binding mode can guide further structural modifications to enhance selectivity.
Similarly, in the design of Chk1 inhibitors, an extensive SAR study led to new lead series with improved physicochemical properties while maintaining potent biological activity. nih.gov This iterative process of design, synthesis, and biological evaluation, informed by SAR and computational modeling, is central to the development of selective and effective therapeutic agents based on the this compound scaffold. The ability to modulate the substituents at various positions of the pyrazole and indene (B144670) rings allows for the fine-tuning of interactions with the target protein, thereby enhancing selectivity. nih.gov
Computational Chemistry and Molecular Modeling Investigations of Indeno 1,2 C Pyrazol 4 1h One
Molecular Docking Studies for Receptor-Ligand Interactions
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, estimating the strength and nature of the interaction. This technique has been extensively applied to derivatives of the indeno[1,2-c]pyrazole scaffold to understand their binding modes with various biological targets.
Research into a series of novel 2,4-dihydroindeno[1,2-c]pyrazoles identified them as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (TK), a key target in non-small cell lung cancer (NSCLC) therapy. nih.gov Docking studies were performed to investigate the binding profiles of these compounds within the ATP binding site of EGFR. For instance, compound 6-Chloro-7-methoxy-2-(4-bromophenyl)-3-[4-(piperidin-1-yl)phenyl]-2,4-dihydroindeno[1,2-c]pyrazole (Compound 4 in the study) and its phenyl-substituted analogue (Compound 1) showed docking scores of -7.412 and -7.391 kcal/mol, respectively. These scores suggest a high binding efficacy to the EGFR's ATP binding site, comparable to the established inhibitor erlotinib (B232) (-8.895 kcal/mol). nih.gov The docking analysis revealed that these indenopyrazole derivatives formed π-cation interactions with the amino acid residue Lys721, a key interaction within the active site. nih.gov However, they did not form the crucial hydrogen bonds with Cys773 and Met769 that are characteristic of erlotinib's interaction, potentially explaining their comparatively weaker inhibitory potency observed in vitro. nih.gov
In another study, derivatives of 1,4-dihydroindeno[1,2-c]pyrazole were investigated as inhibitors of mitochondrial malate (B86768) dehydrogenase 2 (MDH2), a therapeutic target related to the Hypoxia-Inducible Factor-1 (HIF-1) pathway in cancer. researchgate.net Molecular docking was used to assess the binding of these compounds to MDH2 (PDB Code: 4WLO). One particularly potent derivative, (E)-3-(4-((3r, 5r, 7r)-adamantan-1-yl) phenoxy)-N-(5-(piperidine-1-carbonyl)-1, 4-dihydroindeno [1, 2-c] pyrazol-3-yl) acrylamide , exhibited a very high docking score of -31.63 kcal/mol, indicating a strong predicted binding affinity for MDH2. researchgate.net
| Compound Derivative | Target Protein | PDB Code | Docking Score (kcal/mol) | Key Interactions Noted |
|---|---|---|---|---|
| 6-Chloro-7-methoxy-2-(4-bromophenyl)-3-[4-(piperidin-1-yl)phenyl]-2,4-dihydroindeno[1,2-c]pyrazole | EGFR Tyrosine Kinase | Not Specified | -7.412 | π-cation interaction with Lys721 |
| (E)-3-(4-((3r, 5r, 7r)-adamantan-1-yl) phenoxy)-N-(5-(piperidine-1-carbonyl)-1, 4-dihydroindeno [1, 2-c] pyrazol-3-yl) acrylamide | Malate Dehydrogenase 2 (MDH2) | 4WLO | -31.63 | High binding affinity predicted |
| Erlotinib (Reference) | EGFR Tyrosine Kinase | Not Specified | -8.895 | Hydrogen bonding with Cys773 and Met769 |
Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.orgjocpr.com While specific QSAR studies focused solely on the Indeno[1,2-c]pyrazol-4(1H)-one core are not extensively documented in the reviewed literature, QSAR analyses of related pyrazole (B372694) scaffolds provide insight into the methodologies and potential applications.
The goal of QSAR is to develop statistically significant models that can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govresearchgate.net These models are built by calculating a set of molecular descriptors for each compound, which quantify various physicochemical, electronic, and topological properties.
For example, a QSAR study on a series of novel arylazopyrazole analogs designed as anticancer agents identified several key molecular descriptors that were crucial in describing their cytotoxic effects. nih.gov These included:
Dipole moment
Excitation energy
Energy of the Lowest Unoccupied Molecular Orbital (LUMO)
Solvent Accessible Surface Area (SASA)
Heat of formation
The resulting QSAR model was able to correlate these structural and electronic features with the observed biological activity against Ehrlich Ascites Carcinoma cells. nih.gov Similarly, 3D-QSAR studies on tetrasubstituted pyrazole derivatives as cyclooxygenase-2 (COX-2) inhibitors have been used to create models that explain the relationship between the 3D structure of the molecules and their inhibitory potency. who.int Such studies on related scaffolds demonstrate that a QSAR approach could be effectively applied to a series of this compound derivatives to guide the design of compounds with enhanced potency for a specific biological target.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling and virtual screening are powerful computational tools used in the early stages of drug discovery to identify novel chemical entities with the potential to interact with a specific biological target. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active.
This approach has been successfully applied to scaffolds related to indenopyrazole. In one study, a pharmacophore model was developed based on highly active diarylpyrazole-benzenesulfonamide derivatives that inhibit human carbonic anhydrase II (hCAII). nih.gov This model was then used as a 3D query to perform a virtual screening of the ZINC database, a large library of commercially available compounds. This process identifies new molecules that fit the pharmacophore model and are therefore predicted to be active, allowing for the discovery of novel scaffolds. nih.gov
Furthermore, the utility of screening has been demonstrated in the discovery of a new class of checkpoint kinase 1 (CHK-1) inhibitors that feature a 1,4-dihydroindeno[1,2-c]pyrazole core. nih.gov The initial "hit" compounds were identified through high-throughput screening, a process that can be complemented or preceded by virtual screening to narrow down the chemical space. nih.gov Similarly, a structure-based virtual screening of hundreds of thousands of small molecules led to the identification of a novel proteasome inhibitor possessing a pyrazole scaffold. nih.gov These examples highlight how virtual screening, often guided by pharmacophore models, can effectively mine large chemical libraries to find promising drug candidates based on the indenopyrazole or related pyrazole frameworks.
Molecular Dynamics Simulations for Binding Dynamics
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are crucial for assessing the stability of a ligand-receptor complex predicted by molecular docking. By simulating the complex in a dynamic, solvated environment, researchers can observe how the interactions evolve, providing a more realistic understanding of the binding event.
MD simulations have been applied to indenopyrazole derivatives to confirm their binding stability. A recent study on novel indenopyrazole candidates synthesized for anticancer activity performed 100-nanosecond (ns) MD simulations on the most potent compounds to analyze their dynamic behavior when bound to their target. tandfonline.com
For related pyrazole structures, MD simulations have provided detailed insights into binding mechanisms. In one study, a 100 ns MD simulation was conducted on a pyrazole derivative complexed with RET kinase. nih.gov The stability of the complex was analyzed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable RMSD plot indicates that the ligand remains securely bound within the active site and does not diffuse away, confirming a stable binding mode. nih.govfrontiersin.org Such analyses are critical for validating docking poses and ensuring that the predicted interactions are maintained under physiological conditions. nih.gov
In Silico Prediction of Target Binding and Interactions
Beyond predicting binding affinity and mode, computational methods are widely used to predict the pharmacokinetic properties of drug candidates, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These in silico predictions are vital for filtering out compounds that are likely to fail later in development due to poor drug-like characteristics.
For a series of newly synthesized indeno[1,2-c]pyrazoles, several key pharmacokinetic properties were calculated in silico. nih.gov These predictions provided valuable insights into the potential of these compounds as orally bioavailable agents. For example, the predicted brain/blood partition coefficient (QPlogBB) and central nervous system (CNS) activity values for the derivatives were found to be within acceptable ranges, suggesting the compounds may be able to cross the blood-brain barrier. nih.gov Furthermore, the compounds were predicted to have a high percentage of human oral absorption, a critical parameter for drug development. nih.gov
| Compound | QPlogBB* | Predicted CNS Activity** | Predicted Human Oral Absorption (%) |
|---|---|---|---|
| Derivative 1 | 0.128 | -0.081 | 94.085 |
| Derivative 2 | 0.134 | -0.067 | 94.131 |
| Derivative 3 | 0.134 | -0.067 | 94.131 |
| Derivative 4 | 0.103 | -0.131 | 94.133 |
| Derivative 5 | 0.134 | -0.067 | 94.131 |
| Derivative 6 | 0.134 | -0.067 | 94.131 |
| Derivative 7 | 0.457 | 0.432 | 100.000 |
*QPlogBB: Brain/blood partition coefficient (acceptable range: -3.0 to 1.2).
**Predicted CNS Activity: Central nervous system activity on a -2 (inactive) to +2 (active) scale.
Future Research Directions and Therapeutic Prospects for Indeno 1,2 C Pyrazol 4 1h One
Development of Novel Indeno[1,2-c]pyrazol-4(1H)-one Scaffolds with Improved Potency
The ongoing development of novel this compound analogues is focused on enhancing their potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are crucial in guiding the rational design of new derivatives with improved pharmacological profiles. nih.gov
Recent research has identified several promising indenopyrazole compounds with significant cytotoxic activity against various cancer cell lines. For instance, a series of 2,4-dihydroindeno[1,2-c]pyrazoles were synthesized and evaluated as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK) inhibitors for non-small cell lung cancer (NSCLC) therapy. nih.gov One compound, in particular, demonstrated more potent cytotoxic effects on A549 human lung adenocarcinoma cells than the established drug erlotinib (B232). nih.govmdpi.com Molecular docking studies revealed a high binding affinity of this compound to the ATP binding site of EGFR, suggesting a clear mechanism for its action and providing a rational basis for further structural modifications. nih.gov
Similarly, other studies have explored substitutions on the indenopyrazole ring to enhance activity against different targets. For example, 3-aniline substituted indenopyrazoles have been identified as a new class of Hypoxia-Inducible Factor (HIF)-1α inhibitors. researchgate.net SAR studies revealed that an unsubstituted indenopyrazole ring and the presence of a cyclic ether on the aniline (B41778) ring dramatically increased potency, with one analogue inhibiting HIF-1α transcriptional activity with an IC50 value of 0.014 μM. researchgate.net
The table below summarizes the activity of selected this compound derivatives, highlighting the impact of different structural modifications on their potency.
| Compound ID | Target | Cancer Cell Line | IC50 Value (µM) | Key Structural Features |
| Compound 4 (Özdemir et al.) | EGFR TK | A549 (Lung) | 6.13 | 2,4-dihydroindeno[1,2-c]pyrazole scaffold |
| Erlotinib (Reference) | EGFR TK | A549 (Lung) | 19.67 | Standard EGFR TKI |
| Indenopyrazole 2l (Minegishi et al.) | HIF-1α | - | 0.014 | 3-aniline substitution with cyclic ether |
| Compound 23 (Abdellattif et al.) | Not specified | HeLa (Cervical) | Potent | Indandione derivative |
| Compound 20 (Abdellattif et al.) | Not specified | Ovcar-3 (Ovarian) | Potent | Indandione derivative |
This table is generated based on data from multiple research articles to illustrate the potential of scaffold modification. nih.govresearchgate.netnih.gov
Future efforts will likely involve the synthesis of new libraries of indenopyrazoles with diverse substitutions at various positions of the heterocyclic core. The aim is to optimize interactions with the target protein, improve cell permeability, and enhance metabolic stability, ultimately leading to compounds with superior therapeutic indices.
Exploration of Undiscovered Biological Targets and Pathways
The Indeno[1,2-c]pyrazole scaffold has demonstrated remarkable versatility by inhibiting a range of enzymes and proteins implicated in cancer progression. nih.gov Known targets for this class of compounds include:
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase nih.gov
Platelet-Derived Growth Factor Receptor (PDGFR) Tyrosine Kinase nih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2/KDR) Tyrosine Kinase nih.gov
Cyclin-Dependent Kinases (CDKs) nih.govresearchgate.net
Checkpoint Kinase 1 (CHK1) nih.gov
Akt (Protein Kinase B) nih.gov
Hypoxia-Inducible Factor 1 (HIF-1) nih.govresearchgate.net
Tubulin Polymerization nih.govresearchgate.net
While significant progress has been made in targeting these pathways, the full therapeutic potential of indenopyrazoles is likely yet to be realized. Future research should focus on screening these compounds against broader panels of biological targets. High-throughput screening against diverse kinase families, proteases, and other enzyme classes could uncover novel mechanisms of action and expand the potential applications of this scaffold beyond oncology, potentially into areas like inflammatory diseases or viral infections. researchgate.netresearchgate.net
Furthermore, investigating the downstream effects of target inhibition by indenopyrazoles can reveal their impact on complex signaling networks. For example, the discovery that certain indenopyrazoles inhibit HIF-1α transcriptional activity without affecting HIF-1α protein accumulation suggests a novel mechanism that warrants further investigation to identify the specific downstream components of the pathway being modulated. researchgate.net
Advancements in Sustainable Synthetic Methodologies for High-Throughput Library Generation
The generation of large and diverse libraries of this compound analogues for screening requires efficient and sustainable synthetic methods. Traditional multi-step synthetic routes can be time-consuming, costly, and generate significant chemical waste. In line with the principles of "Green Chemistry," researchers are developing more environmentally benign approaches. acgpubs.orgnih.gov
Recent advancements in this area include:
Microwave-Assisted Synthesis: This technique significantly reduces reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov It is an effective tool for the efficient synthesis of new series of 2,4-dihydroindeno[1,2-c]pyrazoles. nih.gov
Use of Green Solvents: Solvents like polyethylene (B3416737) glycol (PEG)-400 are being used as recyclable and environmentally friendly reaction media for the synthesis of indenopyrazole derivatives. acgpubs.orgresearchgate.net
Solvent-Free Reactions: The development of solid-supported catalysts, such as silica-bonded N-(propylaminobenzene)sulfonic acid (SBPASA), allows for efficient one-pot synthesis of pyrazole (B372694) derivatives under solvent-free conditions. nih.gov These catalysts are often recyclable, further enhancing the sustainability of the process. nih.gov
Sonochemical Synthesis: The use of ultrasound has also been reported as an efficient method for the synthesis of indeno[1,2-c]pyrazol-4(1H)-ones.
These greener synthetic strategies are not only environmentally responsible but also facilitate the rapid and cost-effective production of compound libraries, which is essential for high-throughput screening and the discovery of new therapeutic leads. nih.gov
Investigation of this compound Analogues in Combination Therapies
The complexity of diseases like cancer often necessitates treatment with multiple therapeutic agents. Combination therapies can enhance efficacy, overcome drug resistance, and reduce toxicity by targeting different signaling pathways simultaneously. This compound analogues, with their diverse mechanisms of action, are promising candidates for inclusion in such regimens.
For instance, preclinical and clinical studies suggest that the inhibition of EGFR, a known target of some indenopyrazoles, may counter resistance to chemotherapy and radiotherapy when combined with agents that enhance apoptosis. nih.gov Similarly, the inhibition of the HIF-1 pathway has been implicated in overcoming chemoresistance to various existing drugs. researchgate.net This suggests a strong rationale for investigating indenopyrazole-based HIF-1 inhibitors in combination with standard-of-care chemotherapeutics.
Another promising avenue is the development of indenopyrazole derivatives for dual chemo/radioisotope therapy. nih.gov A recent study described a pyrazole derivative that, after being radiolabeled with Iodine-131, showed high accumulation in tumor tissues in mice. researchgate.netnih.gov This approach could allow for both targeted chemotherapy and radiotherapy, potentially leading to a more potent antitumor effect. nih.gov Future research should systematically evaluate the synergistic effects of indenopyrazole derivatives with a wide range of anticancer drugs and radiation therapy to identify the most effective combinations for clinical translation.
Q & A
Q. What are the common synthetic routes for indeno[1,2-c]pyrazol-4(1H)-one derivatives?
The synthesis typically involves cyclocondensation reactions between 2-acyl-indene-1,3-diones and hydrazine derivatives. For example, hydrazinylbenzo[d]thiazoles react with 2-acyl-(1H)-indene-1,3(2H)-diones in the presence of glacial acetic acid, yielding derivatives with good yields (65–70%) . Alternative catalytic methods, such as using cobalt-coordinated silica-graphene oxide (f-SiO2@GO@Co), enable the formation of zwitterionic intermediates from phenylhydrazine and ninhydrin, followed by tautomerization to indeno[1,2-c]pyrazol-4(1H)-ones . Key characterization techniques include FTIR, NMR (¹H and ¹³C), HRMS, and melting point analysis .
Q. What biological activities have been reported for this compound derivatives?
These compounds exhibit diverse bioactivities, including:
- Antidiabetic effects : Derivatives like 4e (IC₅₀ = 6.71 µg/mL) and 4i (IC₅₀ = 11.90 µg/mL) show potent inhibition of α-glucosidase and α-amylase, outperforming Acarbose (IC₅₀ = 9.35 µg/mL and 22.87 µg/mL, respectively) .
- Antimicrobial activity : Compounds such as 134f demonstrate radical scavenging activity (IC₅₀ = 33.14 µg/mL) and bind to lanosterol 14-demethylase in docking studies, explaining their antifungal properties .
- Cardiovascular effects : Derivatives like 7b act as β1-adrenergic blockers, reducing cardiac contraction and diastolic tension .
Advanced Research Questions
Q. How do synthetic methodologies influence the regioselectivity and yield of this compound derivatives?
Regioselectivity is highly dependent on reaction conditions. For instance:
- Microwave vs. conventional heating : Microwave-assisted synthesis of regioisomers 1a and 1b improves reaction efficiency and reduces time compared to reflux methods .
- Catalyst choice : The use of f-SiO2@GO@Co enhances intermediate formation (e.g., zwitterionic species 6 ) and tautomerization, achieving higher yields (70–85%) .
- Substituent effects : Electron-withdrawing groups (e.g., Cl, Br) on benzo[d]thiazole moieties improve thermal stability, as evidenced by higher melting points (182–214°C) .
Q. How can computational methods elucidate structure-activity relationships in α-glucosidase inhibition?
Molecular docking studies reveal critical binding interactions. For example:
- Derivative 4e forms hydrogen bonds with α-glucosidase active-site residues (Asp215, Glu277), while hydrophobic interactions with Trp481 stabilize the enzyme-inhibitor complex .
- Derivative 4o docks into α-amylase via π-π stacking with Tyr62 and His305, explaining its inhibitory potency . These computational insights guide rational design of derivatives with optimized pharmacophores.
Q. How can spectral data resolve tautomerism in this compound derivatives?
¹H NMR and ¹³C NMR are critical for distinguishing tautomers. For cis-3a,8b-dihydro-3a,8b-dihydroxy-3-(4-nitrophenyl)-1-phenyl-indeno[1,2-c]pyrazol-4(1H)-one (4a) , NMR signals at δ 7.2–8.1 ppm (aromatic protons) and δ 5.5–6.0 ppm (dihydroxy groups) confirm the tautomeric structure . IR spectra (1725 cm⁻¹ for carbonyl stretching) further validate the keto-enol equilibrium .
Q. What strategies address contradictions in biological activity data across studies?
Discrepancies often arise from variations in substituents or assay conditions. For example:
- Antimicrobial activity : While 4a–o derivatives show broad-spectrum activity, substituents like trifluoromethyl groups (1a ) may reduce potency due to steric hindrance .
- Enzyme inhibition : IC₅₀ values for α-glucosidase vary with assay pH and substrate concentration, necessitating standardized protocols . Cross-validation using in silico docking and in vitro assays minimizes misinterpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
